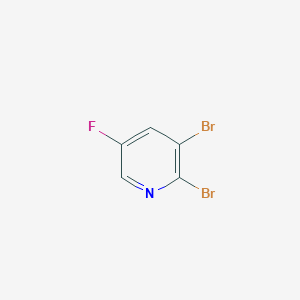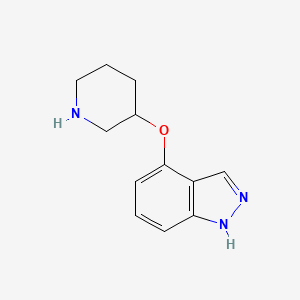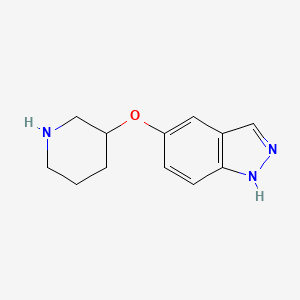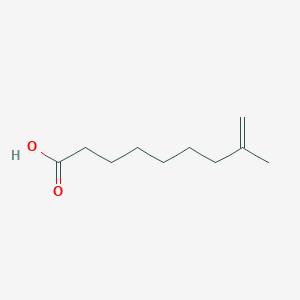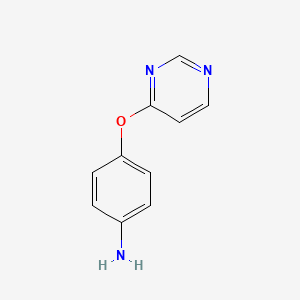
2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its unique structure, which includes two methoxy groups and an ethyl group attached to the isoquinoline core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable isoquinoline derivative.
Methoxylation: Introduction of methoxy groups at the 5 and 7 positions using methanol and a strong acid catalyst.
Ethylation: Introduction of the ethyl group at the 2 position using ethyl bromide and a base such as potassium carbonate.
Oxidation: Oxidation of the isoquinoline core to form the trione structure using an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the trione to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Quinones.
Reduction: Dihydroisoquinolines.
Substitution: Halogenated or nitrated isoquinolines.
Aplicaciones Científicas De Investigación
2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dimethoxyisoquinoline-1,3,4(2H)-trione: Lacks the ethyl group at the 2 position.
2-Ethylisoquinoline-1,3,4(2H)-trione: Lacks the methoxy groups at the 5 and 7 positions.
5,7-Dimethoxyisoquinoline: Lacks the trione structure.
Uniqueness
2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione is unique due to the combination of its ethyl and methoxy groups along with the trione structure
Propiedades
IUPAC Name |
2-ethyl-5,7-dimethoxyisoquinoline-1,3,4-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-4-14-12(16)8-5-7(18-2)6-9(19-3)10(8)11(15)13(14)17/h5-6H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDMCDUGCVZSPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CC(=C2)OC)OC)C(=O)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90877167 |
Source


|
| Record name | ISOQUINOLINE134TRIONE57DIMETHOXY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
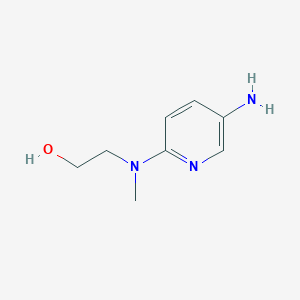
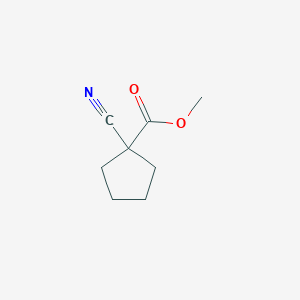
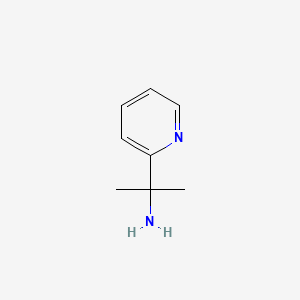

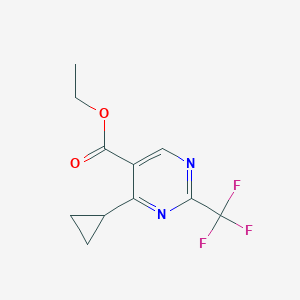
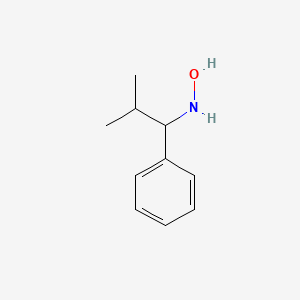

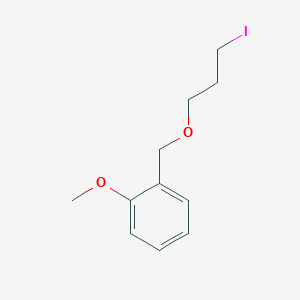
![methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1324266.png)
